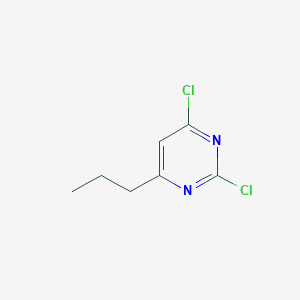

2,4-Dichloro-6-propylpyrimidine

Vue d'ensemble

Description

2,4-Dichloro-6-propylpyrimidine is a chemical compound that belongs to the pyrimidine family of organic compounds. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a propyl group at the 6th position on the pyrimidine ring. It has a molecular formula of C7H8Cl2N2 and a molecular weight of 191.05 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-propylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The starting material, pyrimidine, is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted at elevated temperatures to ensure complete chlorination. The resulting 2,4-dichloropyrimidine is then reacted with propylamine to yield the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-6-propylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine oxides or reduction to form dihydropyrimidines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation Reactions: Products include pyrimidine oxides.

Reduction Reactions: Products include dihydropyrimidines.

Applications De Recherche Scientifique

Agrochemical Applications

One of the primary applications of 2,4-Dichloro-6-propylpyrimidine is in the agrochemical industry. It serves as an intermediate in the synthesis of herbicides and fungicides. The compound's ability to inhibit specific biochemical pathways in plants makes it effective in controlling unwanted vegetation.

Case Study: Herbicidal Activity

Research has demonstrated that derivatives of this compound exhibit significant herbicidal activity. For instance, a study evaluated the effectiveness of various substituted pyrimidines against common agricultural weeds. The results indicated that compounds with higher chlorine substitution showed enhanced herbicidal properties, suggesting that this compound could be a promising candidate for developing new herbicides .

Pharmaceutical Applications

In the pharmaceutical realm, this compound has been investigated for its potential as an anti-inflammatory agent. The compound's structure allows it to interact with biological targets involved in inflammatory pathways.

Case Study: Anti-inflammatory Activity

A study focused on the synthesis of 5-substituted derivatives of 2-amino-4,6-dichloropyrimidine revealed that these compounds could significantly inhibit nitric oxide production in immune-activated cells. The most effective derivative had an IC50 value of 2 µM, indicating strong anti-inflammatory potential . This suggests that this compound and its derivatives could be explored further for therapeutic applications in treating inflammatory diseases.

Environmental Applications

Recent studies have highlighted the environmental implications of chlorinated compounds like this compound. Its stability and persistence in various environments raise concerns regarding its potential toxicity and ecological impact.

Case Study: Water Contamination

Research has identified chlorinated pyrimidines as contaminants in drinking water systems where chlorination is used for disinfection. The identification of such compounds necessitates further investigation into their degradation pathways and potential health risks associated with long-term exposure . Understanding the environmental behavior of this compound is crucial for assessing its safety and regulatory status.

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Agrochemicals | Intermediate for herbicides and fungicides | Effective against agricultural weeds |

| Pharmaceuticals | Potential anti-inflammatory agent | Significant inhibition of nitric oxide |

| Environmental Studies | Investigated as a contaminant in drinking water | Concerns over toxicity and persistence |

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-propylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .

Comparaison Avec Des Composés Similaires

2,4-Dichloropyrimidine: Similar in structure but lacks the propyl group at the 6th position.

2,4-Diamino-6-chloropyrimidine: Contains amino groups instead of chlorine atoms at the 2nd and 4th positions.

4,6-Dichloro-2-propylpyrimidine: Similar but with the propyl group at the 2nd position instead of the 6th

Uniqueness: 2,4-Dichloro-6-propylpyrimidine is unique due to the specific positioning of the chlorine atoms and the propyl group, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Activité Biologique

2,4-Dichloro-6-propylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores its mechanisms of action, efficacy in various biological assays, and relevant case studies.

This compound is characterized by its chlorinated pyrimidine structure, which plays a crucial role in its biological activity. The compound's mechanism of action primarily involves the inhibition of specific enzymes, such as dihydrofolate reductase (DHFR), which is vital for nucleotide synthesis. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, making it a potential candidate for both anticancer and antimicrobial therapies .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. For instance, studies have reported its activity against gram-positive and gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Antiviral Properties

The compound has also demonstrated antiviral activities. It interferes with viral replication processes by inhibiting the maturation of viral particles. This activity is particularly relevant in the context of developing antiviral drugs that can suppress resistance development when used in combination with other agents .

Anticancer Potential

In cancer research, this compound has shown promising antiproliferative effects on various cancer cell lines. Notably, it has been found to induce apoptosis in tumor cells by causing significant DNA damage through alkylation mechanisms. The compound's structure allows it to act similarly to established antimetabolite drugs like 5-fluorouracil .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

Detailed Research Findings

- Antimicrobial Studies : In a series of experiments, this compound was tested against multiple bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations less than 100 µg/mL.

- Antiviral Mechanism : A study highlighted that the compound prevents the assembly of viral proteins into new virions, demonstrating a unique mechanism for potential antiviral therapies .

- Anticancer Efficacy : In vitro studies on HeLa cells revealed that this compound significantly inhibited cell proliferation with an IC50 value of approximately 8.77 µM. This suggests its potential as an effective agent in cancer treatment strategies targeting rapidly dividing cells .

Propriétés

IUPAC Name |

2,4-dichloro-6-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJXLDZCRUCDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289015 | |

| Record name | 2,4-dichloro-6-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-07-8 | |

| Record name | 89938-07-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.